molecular formula C15H19FN2O2S B2438487 N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide CAS No. 1704552-54-4

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

Cat. No.: B2438487
CAS No.: 1704552-54-4
M. Wt: 310.39
InChI Key: BWOYMKAYBNVPNT-UHFFFAOYSA-N
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Description

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both nitrogen and sulfur atoms The presence of the 2-fluorophenyl group and the acetamide moiety further contributes to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide typically involves the formation of the thiazepane ring followed by the introduction of the 2-fluorophenyl group and the acetamide moiety. One common synthetic route involves the cyclization of a suitable precursor containing a nitrogen and sulfur source under appropriate conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s pharmacological potential has been explored, particularly in the development of new therapeutic agents.

    Industry: Its chemical properties make it suitable for use in material science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The presence of the 2-fluorophenyl group and the thiazepane ring may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can be compared with other thiazepane derivatives and fluorophenyl-containing compounds. Similar compounds include:

    N-(2-fluorophenyl)acetamide: Shares the fluorophenyl group but lacks the thiazepane ring.

    Thiazepane derivatives: Compounds with similar ring structures but different substituents.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group with varying functional groups.

The uniqueness of this compound lies in its combination of the thiazepane ring and the 2-fluorophenyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2S/c1-11(19)17-10-15(20)18-7-6-14(21-9-8-18)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOYMKAYBNVPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(SCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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